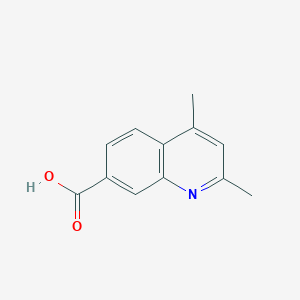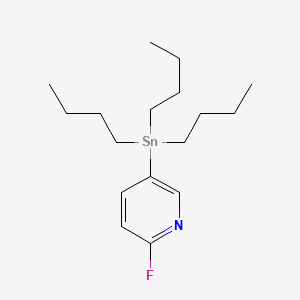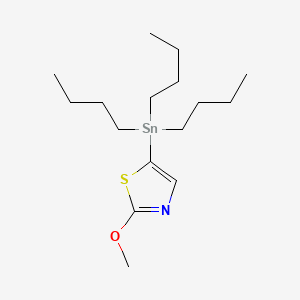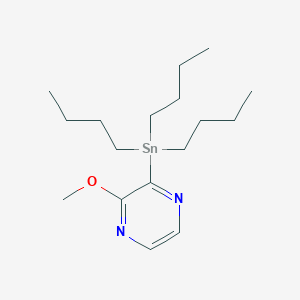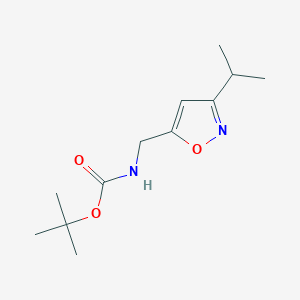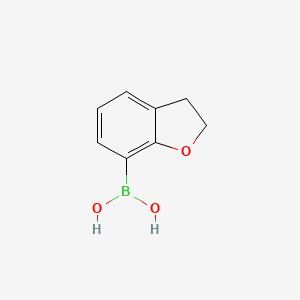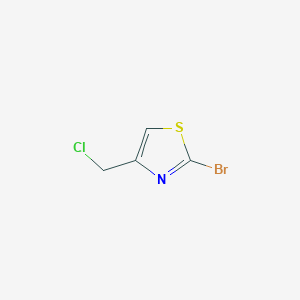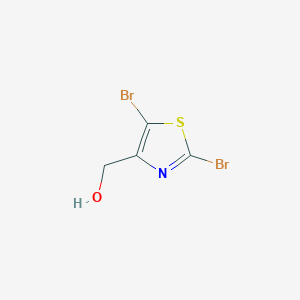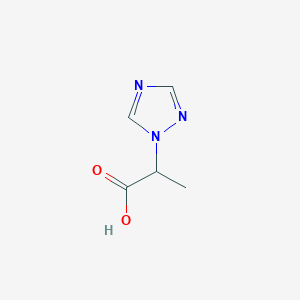
1H-1,2,4-トリアゾール-1-イル)プロパン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-1,2,4-Triazol-1-yl)propanoic acid, also known as α-Hydroxy-1H-1,2,4-triazole-1-propanoic acid, is a chemical compound with the empirical formula C5H7N3O3 . It has a molecular weight of 157.13 .
Molecular Structure Analysis
The molecular structure of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid consists of a propanoic acid group attached to a 1,2,4-triazole ring . The InChI code for this compound is 1S/C5H7N3O2/c1-4(5(9)10)8-3-6-2-7-8/h2-4H,1H3,(H,9,10) .Physical And Chemical Properties Analysis
2-(1H-1,2,4-Triazol-1-yl)propanoic acid is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.科学的研究の応用
抗がん研究
1H-1,2,4-トリアゾール-1-イル)プロパン酸: 誘導体は、抗がん剤としての可能性を評価するために合成され、評価されています。 これらの化合物は、MCF-7、HeLa、A549など、さまざまなヒトがん細胞株に対して有望な細胞毒性を示しています 。正常細胞を温存しながらがん細胞を選択的に標的とする能力は、これらの誘導体をがん治療のさらなる開発に有益なものにします。
抗菌アプリケーション
これらの化合物に含まれるトリアゾール環は、抗菌作用を持つことが知られています。 研究によると、特定の誘導体は、農作物に有害な植物病原菌に対する強力な抗菌剤となり得ることが示されています 。これは、これらの化合物を用いて新しい抗菌剤を開発する可能性を開きます。
薬理学的可能性
1H-1,2,4-トリアゾール-1-イル)プロパン酸構造を持つものなど、トリアゾール誘導体は、幅広い薬理学的用途を持っています。 これらは、抗菌、抗真菌、抗がん、抗酸化、抗ウイルス特性を持つ薬剤の中心に位置しています 。それらの多様な生物学的活性により、新しい薬理学的薬剤の合成における役割は重要です。
環境科学
環境科学では、これらの化合物は、潜在的な殺菌剤、除草剤、殺虫剤としての役割について調査されています 。さまざまな害虫や病気を防除する効果は、持続可能な農業慣行と環境保護に貢献できます。
生化学および分子生物学
生化学では、1H-1,2,4-トリアゾール-1-イル)プロパン酸の誘導体は、酵素や受容体との相互作用について研究されています。 これらは、抗菌作用や抗がん作用などのさまざまな生物学的活性の基盤となる生化学的経路や分子メカニズムを理解するために使用されています .
工業化学
トリアゾール誘導体は、さまざまな化学製品の合成に使用される工業化学においても重要です。 それらの特性は、特定の機能を持つ化合物を生成するために利用され、次にさまざまな産業用途で使用されます .
作用機序
Target of Action
It is known that 1,2,4-triazole derivatives can have a wide range of biological activities .
Mode of Action
1,2,4-triazole derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
It is suggested that hydroxylation of the ch2 group next to the triazole and hydrolysis of the ester bond could be a common metabolic pathway for such compounds .
Pharmacokinetics
The compound’s molecular weight of 15713 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed.
Result of Action
1,2,4-triazole derivatives have been shown to have a range of biological activities, including anti-inflammatory effects .
生化学分析
Biochemical Properties
2-(1H-1,2,4-Triazol-1-yl)propanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions can vary, but they often involve hydrogen bonding and other non-covalent interactions that stabilize the enzyme-substrate complex .
Cellular Effects
The effects of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid on cells are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in metabolic processes, leading to changes in the levels of various metabolites. Additionally, it can impact cell signaling pathways by modulating the activity of key signaling proteins .
Molecular Mechanism
At the molecular level, 2-(1H-1,2,4-Triazol-1-yl)propanoic acid exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating their activity. This binding often involves interactions with the active site of the enzyme, where it can form hydrogen bonds or other non-covalent interactions. These interactions can lead to changes in enzyme conformation and activity, ultimately affecting the biochemical pathways in which the enzyme is involved .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it can remain stable under certain conditions, but may degrade over time, leading to changes in its effectiveness. Long-term effects on cellular function have also been observed, with some studies indicating that prolonged exposure can lead to alterations in cell metabolism and function .
Dosage Effects in Animal Models
The effects of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid can vary with different dosages in animal models. At lower doses, it may have beneficial effects, such as modulating enzyme activity or altering gene expression in a way that supports normal cellular function. At higher doses, toxic or adverse effects may be observed. These effects can include disruptions in metabolic pathways, oxidative stress, and damage to cellular structures .
Metabolic Pathways
2-(1H-1,2,4-Triazol-1-yl)propanoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For example, it may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites. These interactions can lead to changes in metabolic flux and the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, 2-(1H-1,2,4-Triazol-1-yl)propanoic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect its localization and accumulation within different cellular compartments. Understanding these transport mechanisms is crucial for determining the compound’s overall effectiveness and potential side effects .
Subcellular Localization
The subcellular localization of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid is an important factor in its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization patterns can influence the compound’s interactions with other biomolecules and its overall effectiveness in modulating cellular processes .
特性
IUPAC Name |
2-(1,2,4-triazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-4(5(9)10)8-3-6-2-7-8/h2-4H,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRELDOABWMTCKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=NC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588464 |
Source


|
| Record name | 2-(1H-1,2,4-Triazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
901586-50-3 |
Source


|
| Record name | 2-(1H-1,2,4-Triazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

